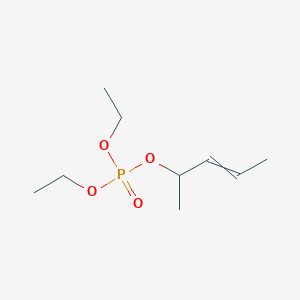

Diethyl pent-3-en-2-yl phosphate

CAS No.: 828254-31-5

Cat. No.: VC19042702

Molecular Formula: C9H19O4P

Molecular Weight: 222.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 828254-31-5 |

|---|---|

| Molecular Formula | C9H19O4P |

| Molecular Weight | 222.22 g/mol |

| IUPAC Name | diethyl pent-3-en-2-yl phosphate |

| Standard InChI | InChI=1S/C9H19O4P/c1-5-8-9(4)13-14(10,11-6-2)12-7-3/h5,8-9H,6-7H2,1-4H3 |

| Standard InChI Key | HYLUTZOEMVJFAU-UHFFFAOYSA-N |

| Canonical SMILES | CCOP(=O)(OCC)OC(C)C=CC |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

Diethyl pent-3-en-2-yl phosphate is defined by the following properties:

| Property | Value |

|---|---|

| CAS Number | 114234-44-5 |

| Molecular Formula | C₉H₁₉O₄P |

| Molecular Weight | 222.22 g/mol |

| Synonyms | Diethyl 1-methyl-3-buten-1-yl phosphate; Phosphoric acid, diethyl 1-methyl-3-butenyl ester |

| Functional Groups | Phosphate ester, alkene (C=C) |

The compound’s structure includes a central pent-3-en-2-yl chain, where the double bond at the third carbon introduces geometric isomerism (E/Z) . The diethyl phosphate group contributes to its polarity and reactivity, particularly in nucleophilic substitutions and hydrolysis .

Spectroscopic Characterization

-

¹H NMR: Key signals include a doublet for the alkene protons (δ 5.4–5.7 ppm) and triplets for the ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.9–4.1 ppm for CH₂) .

-

³¹P NMR: A singlet near δ -1.76 ppm confirms the phosphate moiety .

-

IR Spectroscopy: Peaks at 1260 cm⁻¹ (P=O stretch) and 1020 cm⁻¹ (P-O-C stretch) are characteristic .

Synthesis and Reaction Pathways

Synthetic Methods

Diethyl pent-3-en-2-yl phosphate is synthesized via phosphorylation of pent-3-en-2-ol using diethyl chlorophosphate or related reagents . A representative procedure involves:

-

Substrate Preparation: Pent-3-en-2-ol is derived from allylic alcohol precursors through acid-catalyzed isomerization .

-

Phosphorylation: Reaction with diethyl chlorophosphate in the presence of a base (e.g., triethylamine) at 0–25°C yields the target compound .

-

Purification: Flash chromatography (ethyl acetate/hexane) isolates the product in >90% purity .

Key Reaction:

Reactivity and Derivatives

The compound undergoes:

-

Hydrolysis: Acidic or basic conditions cleave the phosphate ester, yielding phosphoric acid and pent-3-en-2-ol .

-

Alkylation: The alkene participates in Michael additions or Diels-Alder reactions, enabling access to complex scaffolds .

-

Cross-Coupling: Rhodium-catalyzed allylic arylation desymmetrizes bisphosphates, forming enantiomerically enriched products .

Applications in Organic and Pharmaceutical Chemistry

Intermediate in Asymmetric Synthesis

Diethyl pent-3-en-2-yl phosphate is a key substrate in rhodium-catalyzed asymmetric allylic arylation. For example, reaction with phenylboronic acid using [Rh(cod)(OH)]₂ and (S)-DM-SEGPHOS ligand produces chiral cyclopentene derivatives with >99% enantiomeric excess .

Prodrug Development

As a phosphate ester, it serves as a prodrug motif for nucleoside analogues. Hydrolysis in vivo releases bioactive phosphonates, as demonstrated in antiviral agents targeting herpes simplex virus .

Industrial Uses

The compound is employed in specialty materials, including flame retardants and plasticizers, due to its thermal stability and low volatility .

Recent Advances and Research Directions

Catalytic Desymmetrization

Recent studies highlight its role in rhodium-catalyzed desymmetrization of meso-bisphosphates, enabling efficient synthesis of chiral building blocks for pharmaceuticals .

Green Synthesis Methods

Efforts to replace chlorinated phosphorylating agents with enzyme-mediated systems (e.g., lipases) aim to reduce environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume